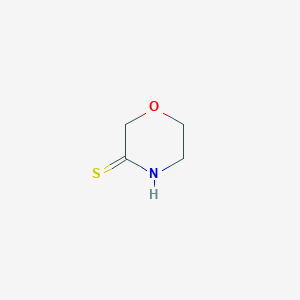

Morpholine-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholine-3-thione is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

Morpholine-3-thione is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds:

| Compound | Features | Applications |

|---|---|---|

| This compound | Contains a morpholine ring and thione group | Organic synthesis |

| Thiourea | Lacks the morpholine ring | Less reactive in certain reactions |

| 2-Methylmorpholine | Lacks the thione group | Limited applications |

Biological Activities

Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit various pathogens, making it a candidate for therapeutic development .

Enzyme Inhibition:

The compound has shown promise in enzyme inhibition studies. For instance, it can interact with urease enzymes, which are critical in various biological processes. Recent studies have demonstrated that derivatives of morpholine-thiophene hybrids exhibit potent urease inhibitory effects, with IC50 values significantly lower than traditional inhibitors like thiourea .

Medicinal Chemistry

Therapeutic Potential:

Ongoing research is focused on the therapeutic applications of this compound. Its incorporation into drug design has led to enhanced potency against bacterial infections and other diseases. The World Drug Index lists over 100 drugs that feature morpholine derivatives, highlighting their importance in pharmacology .

Case Study: Urease Inhibition

A study evaluated morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory activity. The synthesized compounds demonstrated outstanding inhibition with IC50 values ranging from 3.80 to 5.77 µM, outperforming standard inhibitors .

Industrial Applications

Specialty Chemicals Production:

this compound is employed in the production of specialty chemicals and as an additive in various industrial processes. Its unique chemical properties facilitate the development of novel materials with specific functionalities .

Chemical Reactions Analysis

Phosphorylation Reactions

Morpholine-3-thione reacts with phosphoryl chloride (POCl₃) and triethyl phosphite (P(OEt)₃) to form bisphosphonate derivatives. This reaction proceeds via a two-step mechanism:

-

Step 1 : Nucleophilic attack of the thione sulfur on phosphoryl chloride, generating a thiophosphoryl intermediate.

-

Step 2 : Reaction with triethyl phosphite to yield bisphosphonates .

Example Reaction :

this compound + POCl₃ + P(OEt)₃ → Bisphosphonate derivative (e.g., Compound 1 or 2 in )

Experimental Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Bisphosphonate 1 | 65 | 5 mmol substrate, 24 h, Ar atmosphere |

| Thiomorpholine-3-one | Bisphosphonate 2 | 72 | Same as above |

These bisphosphonates are hydrolyzed to phosphonic acids (3 , 4 ) using trimethylbromosilane .

Cyclization and Heterocycle Formation

The thiocarbonyl group facilitates cyclization with hydrazines or amines to form bioactive heterocycles. For instance:

-

Triazolidine-3-thione Synthesis : Reaction with thiosemicarbazide under catalytic conditions ([NBMMorph]⁺Br⁻ ionic liquid) yields 5-aryl- triazolidine-3-thiones via nucleophilic attack and cyclization .

Mechanism :

-

Activation of aldehyde carbonyl by ionic liquid.

-

Thiosemicarbazide attack at the carbonyl carbon.

-

Cyclization to form a five-membered triazolidine-thione ring .

Representative Yields :

| Aldehyde Substituent | Product Yield (%) |

|---|---|

| Anisaldehyde | 88 |

| Furfuraldehyde | 92 |

S-Alkylation and Derivatization

The thione sulfur undergoes alkylation with electrophiles like chloroacetate:

-

S-Alkylation : this compound reacts with ethyl chloroacetate to form S-alkylated derivatives, which are precursors to hydrazides and peptides .

Example :

this compound + ClCH₂COOEt → S-alkylated intermediate → Hydrazide 3 .

Conditions : Reflux in ethanol with Et₃N (24 h), yielding 88% product .

Coordination Chemistry and Metal Complexes

The sulfur atom in this compound coordinates with transition metals, forming complexes with therapeutic potential:

-

Copper(II) Complexes : React with Cu(II) salts to form complexes that inhibit ribonucleotide reductase (RNR) and tubulin polymerization, showing antiproliferative activity in cancer cells .

Biological Activity :

| Compound | IC₅₀ (µM) in MES-SA Cells | RNR Inhibition (%) |

|---|---|---|

| Cu(II)-5g | 3.80 | 85 |

Reactivity with Carbon Disulfide and Acids

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Morpholine-3-thione, and how do these methods ensure structural accuracy?

- Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors or sulfurization of morpholine derivatives. Characterization employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm hydrogen and carbon environments, with sulfur-specific shifts observed in the thiocarbonyl group.

- Infrared (IR) Spectroscopy : A strong absorption band near 1200–1250 cm−1 confirms the C=S bond.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity.

Q. What are the documented biological or toxicological effects of this compound in experimental models?

- Methodological Answer : Studies in rodents and in vitro systems focus on:

- Acute Toxicity : LD50 values and organ-specific histopathology (e.g., liver or renal damage).

- Metabolic Pathways : Radiolabeled tracing identifies metabolites, while HPLC-MS quantifies bioaccumulation.

- Mechanistic Studies : Enzyme inhibition assays (e.g., cytochrome P450) and reactive oxygen species (ROS) measurements clarify toxicity mechanisms.

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition temperatures.

- Photolytic Degradation : UV-Vis spectroscopy tracks breakdown products under controlled light exposure.

- Hydrolytic Stability : pH-dependent studies in aqueous buffers, analyzed via HPLC for degradation kinetics.

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across different experimental models be systematically resolved?

- Methodological Answer :

- Comparative Meta-Analysis : Aggregate data from in vitro, in vivo, and computational studies to identify model-specific variables (e.g., cell lines vs. whole organisms).

- Dose-Response Reconciliation : Normalize dose metrics (e.g., mg/kg vs. µM) and adjust for bioavailability differences.

- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., oxidative stress vs. direct enzyme inhibition).

Q. What advanced computational strategies can predict the reactivity of this compound in novel chemical reactions or biological systems?

- Methodological Answer :

- Quantum Mechanical Modeling : DFT or ab initio methods calculate electron density maps for the thiocarbonyl group, predicting nucleophilic attack sites.

- Molecular Dynamics (MD) Simulations : Simulate interactions with biomacromolecules (e.g., proteins) to identify binding affinities.

- Cheminformatics : QSAR models correlate structural descriptors (e.g., Hammett constants) with observed reactivity.

Q. How can researchers address gaps in understanding the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

- Methodological Answer :

- Ecotoxicological Assays : Use OECD guidelines (e.g., Test No. 307 for soil degradation) to measure half-lives in water, soil, and sediment.

- Trophic Transfer Studies : Radiolabeled compound tracking in aquatic food chains (e.g., algae → daphnia → fish).

- Biosensor Integration : Genetically engineered microbial reporters detect real-time degradation products.

Q. Methodological Considerations

- Experimental Design : Align with Maxwell’s framework for qualitative/quantitative rigor, including explicit data ownership protocols and ethical declarations .

- Data Contradiction Analysis : Use iterative coding (e.g., grounded theory) to categorize discrepancies and apply triangulation (multiple methods/data sources) .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

Properties

CAS No. |

21009-57-4 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

morpholine-3-thione |

InChI |

InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7) |

InChI Key |

LTAFRIZVOKDEMU-UHFFFAOYSA-N |

SMILES |

C1COCC(=S)N1 |

Canonical SMILES |

C1COCC(=S)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.